"N-Desbutyl-N-(2-ethylhexyl) Bumetanide" synthesis and characterization
"N-Desbutyl-N-(2-ethylhexyl) Bumetanide" synthesis and characterization
An In-Depth Technical Guide to the Synthesis and Characterization of N-Desbutyl-N-(2-ethylhexyl) Bumetanide
This guide provides a detailed technical overview for the synthesis and characterization of N-Desbutyl-N-(2-ethylhexyl) Bumetanide, an analog of the potent loop diuretic, bumetanide.[1] Designed for researchers, medicinal chemists, and drug development professionals, this document outlines a robust synthetic strategy, comprehensive characterization protocols, and the scientific rationale behind these methodologies. While direct literature on the synthesis of this specific analog is sparse, the proposed pathway is grounded in well-established chemical principles and analogous reactions reported for bumetanide and other N-substituted compounds.[2][3][4]
Introduction: The Significance of Bumetanide Analogs
Bumetanide, chemically 3-(butylamino)-4-phenoxy-5-sulfamoylbenzoic acid, is a high-potency loop diuretic used to treat edema associated with congestive heart failure, and liver and kidney disease.[5][6] Its mechanism of action involves the inhibition of the Na-K-2Cl cotransporter in the thick ascending limb of the Loop of Henle.[5] The study of bumetanide's metabolites and synthetic analogs is crucial for several reasons:
-
Understanding Metabolism: The metabolism of bumetanide primarily involves the oxidation of its N-butyl side chain.[7][8][9] Synthesizing potential metabolites and related structures provides essential reference standards for pharmacokinetic and drug metabolism studies.
-
Structure-Activity Relationship (SAR) Studies: The N-alkyl substituent plays a critical role in the molecule's interaction with its target transporter. Synthesizing analogs with varied N-alkyl chains, such as the N-(2-ethylhexyl) group, allows for a systematic exploration of SAR, potentially leading to the discovery of compounds with modified potency, selectivity, or duration of action.[10]
-
Development of New Chemical Entities: Analogs can serve as lead compounds for the development of new therapeutics with improved pharmacological profiles.
N-Desbutyl-N-(2-ethylhexyl) Bumetanide (CAS No. 153012-65-8) is one such analog.[1][11] This guide presents a plausible and efficient pathway for its de novo synthesis and rigorous characterization.
Proposed Synthetic Pathway
The most logical approach to synthesizing N-Desbutyl-N-(2-ethylhexyl) Bumetanide involves a two-stage process: first, the preparation of the core amine intermediate, 3-amino-4-phenoxy-5-sulfamoylbenzoic acid (N-desbutyl bumetanide), followed by its selective N-alkylation.
Stage 1: Synthesis of the Core Intermediate (3-amino-4-phenoxy-5-sulfamoylbenzoic acid)
This intermediate is a common precursor in many patented bumetanide syntheses.[2][12] A representative route begins with p-chlorobenzoic acid and proceeds through several key steps including chlorosulfonation, nitration, aminolysis to form the sulfonamide, phenoxylation to introduce the phenoxy group, and finally, reduction of the nitro group to yield the primary amine.[13] For the purpose of this guide, we will consider this key intermediate as the starting material.
Stage 2: Reductive Amination for N-Alkylation
The most efficient and widely used method for N-alkylation of primary amines is reductive amination. This "one-pot" method involves the reaction of the amine with an aldehyde (in this case, 2-ethylhexanal) to form an intermediate imine, which is then immediately reduced in situ to the corresponding secondary amine.[2][3] This approach avoids the isolation of the unstable imine and often proceeds with high yield.
Caption: Proposed synthesis of the target compound via reductive amination.
Experimental Protocol: Reductive Amination
Objective: To synthesize N-Desbutyl-N-(2-ethylhexyl) Bumetanide from 3-amino-4-phenoxy-5-sulfamoylbenzoic acid.
Materials:
-
3-amino-4-phenoxy-5-sulfamoylbenzoic acid (1.0 eq)
-
2-Ethylhexanal (1.1-1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (catalytic amount, optional)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3-amino-4-phenoxy-5-sulfamoylbenzoic acid (1.0 eq).
-
Solvent Addition: Add anhydrous DCM or DCE to the flask to create a suspension (approx. 0.1-0.2 M concentration).
-
Aldehyde Addition: Add 2-ethylhexanal (1.1-1.2 eq) to the suspension. If the starting amine has low solubility, a small amount of acetic acid can be added to catalyze imine formation.
-
Stirring: Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the imine intermediate.
-
Reductant Addition: Carefully add sodium triacetoxyborohydride (1.5-2.0 eq) to the mixture in portions over 10-15 minutes. Note: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for this transformation, minimizing over-reduction.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 2-12 hours).
-
Workup:
-
Once the reaction is complete, carefully quench by slowly adding saturated NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer two more times with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude material using flash column chromatography on silica gel, typically with a gradient of ethyl acetate in hexanes, possibly with 1% acetic acid to improve peak shape.
-
Causality and Trustworthiness: This protocol is designed for high fidelity. The use of a slight excess of the aldehyde drives the equilibrium towards imine formation. Sodium triacetoxyborohydride is chosen for its mildness and tolerance of the acidic carboxylic acid group, making it a self-validating choice for this specific substrate. Monitoring by LC-MS provides real-time confirmation of product formation and consumption of starting material, ensuring the reaction is driven to completion.
Analytical Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized N-Desbutyl-N-(2-ethylhexyl) Bumetanide. The following workflow outlines the key analytical techniques.
Caption: A standard workflow for the analytical characterization of the final compound.
Expected Characterization Data
The following table summarizes the expected data from the analytical characterization of N-Desbutyl-N-(2-ethylhexyl) Bumetanide.
| Technique | Parameter | Expected Result / Observation |
| HPLC/UPLC | Purity | >95% (typical target for research compounds) |
| Retention Time | A single major peak at a characteristic retention time under defined conditions. | |
| Mass Spec. | Molecular Formula | C₂₁H₂₈N₂O₅S |
| (ESI+) | Molecular Weight | 420.52 g/mol |
| [M+H]⁺ | Expected m/z ≈ 421.18 | |
| Accurate Mass | Expected m/z ≈ 420.1719 (provides high confidence in elemental composition)[11] | |
| ¹H NMR | Chemical Shift (δ) | Aromatic Protons: Signals between 7.0-8.5 ppm. Phenoxy Protons: Signals between 6.9-7.5 ppm. NH Protons (Amine & Sulfonamide): Broad signals, position variable. COOH Proton: Very broad signal >10 ppm. 2-Ethylhexyl Protons: Aliphatic signals between 0.8-3.5 ppm, including characteristic triplet/quartet/multiplet patterns. |
| ¹³C NMR | Chemical Shift (δ) | Carbonyl Carbon (COOH): Signal around 165-175 ppm. Aromatic Carbons: Signals between 115-160 ppm. Aliphatic Carbons (2-Ethylhexyl): Signals in the upfield region, 10-50 ppm. |
| IR Spec. | Wavenumber (cm⁻¹) | O-H stretch (COOH): Very broad band, ~2500-3300 cm⁻¹. N-H stretch (Amine/Sulfonamide): Bands around 3200-3400 cm⁻¹. C=O stretch (COOH): Strong band around 1680-1710 cm⁻¹. S=O stretch (Sulfonamide): Two strong bands around 1330-1370 cm⁻¹ and 1150-1180 cm⁻¹. |
Field Insights and Troubleshooting
-
Controlling Dialkylation: A potential side reaction in reductive amination is the formation of a tertiary amine through dialkylation. While less common with bulky alkyl groups like 2-ethylhexyl, it can be minimized by avoiding a large excess of the aldehyde and reducing agent, and by adding the reducing agent after the initial imine formation has occurred.[3]
-
Purification Challenges: The presence of both a carboxylic acid and a basic amine makes the compound somewhat polar and amphoteric. During chromatographic purification, adding a small amount of a modifier like acetic acid to the mobile phase can protonate the amine, leading to sharper peaks and better separation.
-
Solubility: The final compound is expected to be soluble in solvents like DMSO, chloroform, and dichloromethane, which is consistent with information from commercial suppliers.[1] This is important for preparing samples for biological assays and analytical characterization.
Conclusion
This guide provides a comprehensive framework for the synthesis and characterization of N-Desbutyl-N-(2-ethylhexyl) Bumetanide. By leveraging a well-established reductive amination strategy on a key bumetanide precursor, researchers can reliably produce this valuable analog. The detailed characterization workflow ensures the unambiguous confirmation of the compound's structure and purity, providing a high degree of confidence for its use in metabolic studies, structure-activity relationship exploration, and other advanced research applications in the field of diuretic drug discovery.
References
-
Schwartz, M. A. (1981). Metabolism of bumetanide. Journal of Clinical Pharmacology, 21(11-12 Pt 2), 555–565. [Link][7][8]
-
CN106748906B - A kind of synthetic method of bumetanide. Google Patents. [12]
-
CN106748906A - A kind of synthetic method of bumetanide. Google Patents. [14]
-
Halladay, S. C., Sipes, I. G., & Carter, D. E. (1977). Diuretic effect and metabolism of bumetanide in man. Clinical Pharmacology and Therapeutics, 22(2), 179–187. [Link][9][15]
-
CN115677544A - Preparation method of bumetanide. Google Patents. [13]
-
Pharmacy Freak. (n.d.). Mechanism of Action of Bumetanide. [Link][5]
-
Howlett, M. R., Skellern, G. G., Auld, W. H., & Murdoch, W. R. (1990). Metabolism of the diuretic bumetanide in healthy subjects and in patients with renal impairment. European Journal of Clinical Pharmacology, 38(6), 583–586. [Link][16]
-
CN101591276B - Method for preparing bumetanide. Google Patents. [2]
-
Coompo Research Chemicals. (n.d.). N-Desbutyl-N-(2-ethylhexyl) Bumetanide. [Link][1]
-
Manidhar, M., et al. (2011). Facile, one pot synthesis of bumetanide, a loop diuretic of sulfamoyl category to treat. International Journal of Research in Pharmacy and Chemistry, 1(3), 560-564. [Link][3]
-
Feit, P. W. (1981). Bumetanide--the way to its chemical structure. Journal of Clinical Pharmacology, 21(11-12 Pt 2), 531–536. [Link][10]
-
U.S. Food and Drug Administration. (n.d.). BUMEX Brand of bumetanide TABLETS. [Link][6]
-
Kepplinger, B., et al. (2012). Synthesis and biological evaluation of N-substituted noscapine analogues. Archiv der Pharmazie, 345(12), 942-954. [Link][4]
Sources
- 1. N-Desbutyl-N-(2-ethylhexyl) Bumetanide | 153012-65-8 - Coompo [coompo.com]
- 2. CN101591276B - Method for preparing bumetanide - Google Patents [patents.google.com]
- 3. ijrpc.com [ijrpc.com]
- 4. Synthesis and biological evaluation of N-substituted noscapine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmacyfreak.com [pharmacyfreak.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Metabolism of bumetanide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolism of bumetanide (Journal Article) | OSTI.GOV [osti.gov]
- 9. Diuretic effect and metabolism of bumetanide in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bumetanide--the way to its chemical structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. N-Desbutyl-N-(2-ethylhexyl) Bumetanide (~90% Purity) [lgcstandards.com]
- 12. CN106748906B - A kind of synthetic method of bumetanide - Google Patents [patents.google.com]
- 13. CN115677544A - Preparation method of bumetanide - Google Patents [patents.google.com]
- 14. CN106748906A - A kind of synthetic method of bumetanide - Google Patents [patents.google.com]
- 15. Metabolism of Bumetanide | Semantic Scholar [semanticscholar.org]
- 16. Metabolism of the diuretic bumetanide in healthy subjects and patients with renal impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
